Oxolan-3-ylmethanesulfonamid

Übersicht

Beschreibung

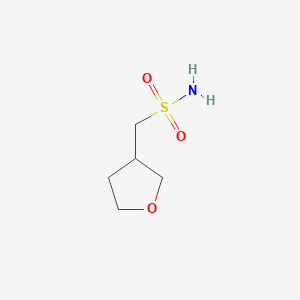

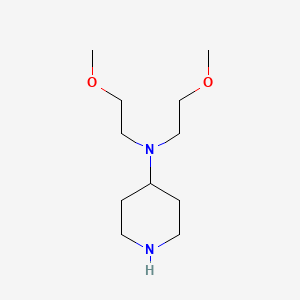

Oxolan-3-ylmethanesulfonamide is a compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 . It is a cyclic sulfonamide compound.

Synthesis Analysis

Oxolan-3-ylmethanesulfonamide can be synthesized through various methods, including the reaction of 3-hydroxyoxetane-3-methanesulfonic acid with amines or their derivatives . The resulting product can be characterized using various analytical techniques such as infrared spectroscopy, proton and carbon-13 nuclear magnetic resonance spectroscopy .Molecular Structure Analysis

The InChI code for Oxolan-3-ylmethanesulfonamide is 1S/C5H11NO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2,(H2,6,7,8) and the InChI key is NFOUZRZWVDPJJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Oxolan-3-ylmethanesulfonamide is a white crystalline powder that is soluble in water and most organic solvents. Its melting point is 69-70°C . The compound’s boiling point and other physical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Oxolan-3-ylmethanesulfonamid hat potenzielle Anwendungen in der Arzneimittelforschung, insbesondere bei der Entwicklung neuer therapeutischer Wirkstoffe. Seine molekulare Struktur könnte bei der Synthese neuartiger Verbindungen mit spezifischen pharmakologischen Aktivitäten genutzt werden. Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielstrukturen zu interagieren, kann durch Computermodellierung und Bioassays untersucht werden, um potenzielle Medikamentenkandidaten zu identifizieren .

Organische Synthese

In der organischen Chemie kann this compound als Baustein für die Synthese komplexer organischer Moleküle dienen. Seine Sulfonamidgruppe ist eine vielseitige funktionelle Gruppe, die verschiedene chemische Reaktionen eingehen kann, was sie wertvoll für den Aufbau verschiedener molekularer Architekturen macht .

Katalyse

Die Verbindung könnte in der Katalyseforschung Verwendung finden. Zwar werden in der verfügbaren Literatur keine spezifischen Anwendungen in der Katalyse für this compound beschrieben, aber Sulfonamide sind im Allgemeinen dafür bekannt, die katalytische Aktivität in bestimmten biochemischen Reaktionen zu beeinflussen. Die Forschung könnte sich auf seine Rolle als Ligand oder Katalysator bei der Beschleunigung chemischer Umwandlungen konzentrieren .

Materialwissenschaften

This compound könnte hinsichtlich seiner Eigenschaften in der Materialwissenschaft untersucht werden. Seine strukturellen Merkmale könnten zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften beitragen, wie z. B. verbesserte Haltbarkeit oder spezifische Wechselwirkungen mit anderen Substanzen .

Analytische Chemie

Diese Verbindung kann als Standard oder Reagenz in der analytischen Chemie verwendet werden, um neue Methoden zur Detektion und Quantifizierung chemischer Substanzen zu entwickeln. Seine gut definierte Struktur und seine Eigenschaften machen ihn geeignet für den Einsatz in Kalibrierungskurven und als Referenz in verschiedenen analytischen Techniken .

Umweltwissenschaften

Umweltwissenschaftler könnten die Rolle von this compound in Umweltsystemen untersuchen. Es könnte als Tracer verwendet werden, um Verschmutzungswege zu untersuchen oder um die Fähigkeit von mikrobiellen Gemeinschaften zu bewerten, verschiedene Verbindungen zu metabolisieren .

Biochemie

In der Biochemie können die Wechselwirkungen von this compound mit Enzymen und Proteinen untersucht werden. Das Verständnis, wie diese Verbindung biologische Pfade auf molekularer Ebene beeinflusst, könnte zu Erkenntnissen über zelluläre Prozesse und zur Entwicklung biochemischer Assays führen .

Pharmakologie

Schließlich kann this compound in der Pharmakologie auf seine Pharmakokinetik und Pharmakodynamik untersucht werden. Seine Auswirkungen auf den Körper, potenzielle therapeutische Anwendungen und Nebenwirkungen können untersucht werden, um seine Eignung als Medikament oder pharmakologisches Werkzeug zu beurteilen .

Wirkmechanismus

Target of Action

Oxolan-3-ylmethanesulfonamide is a sulfonamide derivative . Sulfonamides are known to target the enzyme dihydropteroate synthetase, which plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA replication .

Mode of Action

Sulfonamides, including Oxolan-3-ylmethanesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid and ultimately halting bacterial DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by Oxolan-3-ylmethanesulfonamide is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As a result, the bacteria are unable to replicate their DNA and proliferate .

Pharmacokinetics

Sulfonamides generally exhibit good oral bioavailability, are distributed widely in the body, and are primarily excreted unchanged in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxolan-3-ylmethanesulfonamide. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s efficacy might be influenced by the presence of PABA in the environment, as PABA can compete with the drug for binding to dihydropteroate synthetase .

Biochemische Analyse

Biochemical Properties

Oxolan-3-ylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with sulfonamide-binding proteins, which are involved in the inhibition of bacterial growth by interfering with the synthesis of folic acid. This compound also interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor, affecting the enzyme’s activity and thus influencing various physiological processes .

Cellular Effects

Oxolan-3-ylmethanesulfonamide has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, Oxolan-3-ylmethanesulfonamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Oxolan-3-ylmethanesulfonamide involves its binding interactions with various biomolecules. It exerts its effects primarily through enzyme inhibition. For example, by binding to the active site of carbonic anhydrase, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, thereby disrupting normal physiological functions. Additionally, Oxolan-3-ylmethanesulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxolan-3-ylmethanesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Oxolan-3-ylmethanesulfonamide remains stable under controlled conditions but may degrade when exposed to light or extreme pH levels. Long-term exposure to Oxolan-3-ylmethanesulfonamide has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of Oxolan-3-ylmethanesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects such as liver and kidney damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing significant toxicity .

Metabolic Pathways

Oxolan-3-ylmethanesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites. Additionally, Oxolan-3-ylmethanesulfonamide can influence the synthesis and degradation of important biomolecules, thereby impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of Oxolan-3-ylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, Oxolan-3-ylmethanesulfonamide may accumulate in the mitochondria, where it can interfere with mitochondrial enzymes and disrupt energy production .

Subcellular Localization

Oxolan-3-ylmethanesulfonamide exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of Oxolan-3-ylmethanesulfonamide can significantly influence its biochemical activity and overall cellular effects .

Eigenschaften

IUPAC Name |

oxolan-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOUZRZWVDPJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247506-09-7 | |

| Record name | oxolan-3-ylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)

![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)

![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)